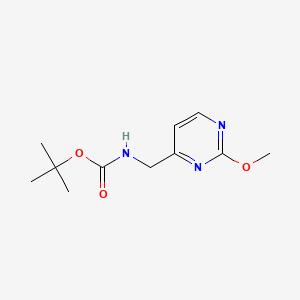

tert-Butyl ((2-methoxypyrimidin-4-yl)methyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl ((2-methoxypyrimidin-4-yl)methyl)carbamate” is a chemical compound that has received attention in recent years due to its unique properties and structural complexity . It is identified by the presence of the -O-CO-NH- linkage . The molecular formula of this compound is C11H17N3O3, with an average mass of 239.271 Da .

Molecular Structure Analysis

The molecular structure of “tert-Butyl ((2-methoxypyrimidin-4-yl)methyl)carbamate” is complex. It contains a carbamate group, which is integral to many drugs and prodrugs approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) .

Scientific Research Applications

Intermediate in Synthesis of Biologically Active Compounds

Tert-Butyl ((2-methoxypyrimidin-4-yl)methyl)carbamate has been identified as a crucial intermediate in the synthesis of several biologically active molecules. For example, it is involved in the synthesis of omisertinib (AZD9291), a medication used for the treatment of certain types of non-small cell lung cancer. A study by Zhao et al. (2017) highlights a rapid synthetic method for a related compound, showcasing its importance in medicinal chemistry and drug development (Zhao et al., 2017).

Directed Lithiation Techniques

The compound has also played a role in directed lithiation techniques, a critical process in organic synthesis for functionalizing molecules. Smith et al. (2013) have demonstrated the application of directed lithiation on related carbamate compounds to achieve high yields of substituted products, underlining the adaptability and utility of tert-butyl carbamates in synthetic organic chemistry (Smith et al., 2013).

Asymmetric Synthesis

Another application is found in asymmetric synthesis, where tert-butyl carbamates are used to induce chirality in chemical compounds, an essential aspect of drug development. A work by Yang et al. (2009) discusses the synthesis of tert-butyl carbamate derivatives using the asymmetric Mannich reaction, which is pivotal for creating chiral molecules with specific configurations (Yang et al., 2009).

Crystallographic Studies

The structural versatility of tert-butyl carbamates extends to crystallography, where derivatives of the compound have been studied for their unique crystal structures. For instance, Baillargeon et al. (2017) explored the isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, demonstrating the compound's significance in understanding molecular interactions and bonding patterns (Baillargeon et al., 2017).

Hydrogen Bond Interactions

Carbamate derivatives, including tert-butyl carbamates, have been analyzed for their ability to form strong and weak hydrogen bonds, which are fundamental for molecular assembly and structure-function relationships in chemistry. Research by Das et al. (2016) highlights two carbamate derivatives and their crystal packing, showcasing the role of hydrogen bonds in assembling molecules into three-dimensional architectures (Das et al., 2016).

properties

IUPAC Name |

tert-butyl N-[(2-methoxypyrimidin-4-yl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3/c1-11(2,3)17-10(15)13-7-8-5-6-12-9(14-8)16-4/h5-6H,7H2,1-4H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIFPBLASQBSIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC(=NC=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B592023.png)

![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B592024.png)

![6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B592025.png)

![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B592028.png)

![1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,[1(S*),3a-alpha-,6a-alpha-]-(9CI)](/img/no-structure.png)

![7,7-Difluorotetrahydropyrrolo[1,2-a]pyrazine-1,3(2H,4H)-dione](/img/structure/B592031.png)

![(2E)-1-butyl-2-[(2E,4E)-5-(1-butyl-3,3-dimethyl-3a,4,5,6,7,7a-hexahydroindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-3a,4,5,6,7,7a-hexahydroindole;perchlorate](/img/structure/B592034.png)